2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one
Overview
Description
“2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one” is a heterocyclic compound formed by the fusion of a seven-membered cyclohepta ring and a thiazole ring . It has a molecular weight of 169.25 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C8H11NOS/c10-8-9-6-4-2-1-3-5-7 (6)11-8/h1-5H2, (H,9,10)
. This indicates that the compound contains 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 139-140°C .Scientific Research Applications
Anti-inflammatory Applications
One study involved the synthesis of phenylimidazo thiazolo benzocycloheptene derivatives, indicating significant anti-inflammatory activity. This research suggests the potential of thiazolone derivatives in the development of new anti-inflammatory agents (Nagarapu & Rao, 2001).
Catalytic Synthesis
Research on dipeptide-based chiral tertiary amine-catalyzed asymmetric conjugate addition reactions of 5H-thiazol/oxazol-4-ones demonstrates the utility of thiazolone derivatives in catalysis, producing valuable heterocyclic compounds with high enantio- and disastereo-selectivities. This indicates their potential use in synthesizing chiral molecules for pharmaceutical applications (Li et al., 2016).
Anticancer Properties
Another study explored the synthesis of novel derivatives with potential as anticancer agents, highlighting the relevance of thiazolone-based structures in designing drugs targeting cancer. The compounds showed promising cytotoxicity against various cancer cell lines, suggesting the potential of such derivatives in anticancer drug development (Behbehani et al., 2020).
Synthetic Methodologies
The development of new synthetic methodologies for thiazolone derivatives, such as microwave-assisted synthesis, underscores the importance of these compounds in organic chemistry and pharmaceutical research. These methods facilitate the efficient creation of biologically active molecules that could serve as the basis for new therapies (Farghaly & Riyadh, 2009).
Enzyme Inhibition
Research on the synthesis and evaluation of thiazole derivatives as potential inhibitors of Pim-1 kinase, a protein associated with cancer growth, demonstrates the potential therapeutic applications of thiazolone derivatives in targeting specific enzymes involved in disease processes. This suggests their role in the development of targeted therapies (Dawane, 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3,4,5,6,7,8-hexahydrocyclohepta[d][1,3]thiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-8-9-6-4-2-1-3-5-7(6)11-8/h1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXLWHYMJAQRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237153 | |
Record name | 3,4,5,6,7,8-Hexahydro-2H-cycloheptathiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one | |
CAS RN |
57001-16-8 | |
Record name | 3,4,5,6,7,8-Hexahydro-2H-cycloheptathiazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57001-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,6,7,8-Hexahydro-2H-cycloheptathiazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.